molecular formula C8H5F5O B1411609 2,4-Difluoro-6-(trifluoromethoxy)toluene CAS No. 1803731-96-5

2,4-Difluoro-6-(trifluoromethoxy)toluene

Cat. No.: B1411609
CAS No.: 1803731-96-5
M. Wt: 212.12 g/mol
InChI Key: XOOIUBJSCOGHNX-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(trifluoromethoxy)toluene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a trifluoromethoxy group on a toluene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-(trifluoromethoxy)toluene typically involves the fluorination of toluene derivatives. One common method is the direct fluorination of 2,4-difluorotoluene using trifluoromethanol in the presence of a suitable catalyst, such as palladium or platinum.

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the fluorination process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-(trifluoromethoxy)toluene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of hydroxylated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: 2,4-Difluoro-6-(trifluoromethoxy)benzoic acid

  • Reduction: 2,4-Difluoro-6-(trifluoromethoxy)benzyl alcohol

  • Substitution: 2,4-Difluoro-6-(trifluoromethoxy)aniline

Scientific Research Applications

2,4-Difluoro-6-(trifluoromethoxy)toluene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding.

  • Industry: The compound is used in the production of advanced materials, such as fluoropolymers, which exhibit superior chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,4-Difluoro-6-(trifluoromethoxy)toluene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system under study.

Comparison with Similar Compounds

  • 2,4-Difluoro-6-methyltoluene

  • 2,4-Difluoro-6-(trifluoromethoxy)benzene

  • 2,4-Difluoro-6-methoxytoluene

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Properties

IUPAC Name

1,5-difluoro-2-methyl-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-4-6(10)2-5(9)3-7(4)14-8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOIUBJSCOGHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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